BenchChemオンラインストアへようこそ!

KL001

Circadian rhythm CRY stabilization luciferase reporter

KL001 is the first-in-class pan-CRY stabilizer required for collective CRY1/2 functional studies and SAR benchmarks. It features a clean mechanism with no kinase (CKIα/δ/CK2) inhibition up to 100 µM, essential for isolating circadian protein turnover effects without kinase off-target interference.

Molecular Formula C21H22N2O4S
Molecular Weight 398.5 g/mol
CAS No. 309928-48-1
Cat. No. B1673666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKL001
CAS309928-48-1
SynonymsKL001;  KL-001;  KL 001.
Molecular FormulaC21H22N2O4S
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N(CC1=CC=CO1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
InChIInChI=1S/C21H22N2O4S/c1-28(25,26)22(15-17-7-6-12-27-17)13-16(24)14-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h2-12,16,24H,13-15H2,1H3
InChIKeyOQAFDLPAPSSOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KL001 (309928-48-1) | Cryptochrome Stabilizer and Circadian Clock Modulator


KL001 (N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-furylmethyl)methanesulfonamide) is a first-in-class small-molecule stabilizer of cryptochrome proteins (CRY1 and CRY2) [1]. Identified from an unbiased cell-based circadian screen in human U2OS osteosarcoma cells harboring a Bmal1-dLuc luciferase reporter, KL001 prevents SCFFBXL3-mediated ubiquitination and proteasomal degradation of CRY proteins, resulting in lengthening of the circadian period . The compound is a cell-permeable carbazole derivative that competes against flavin adenine dinucleotide (FAD) for CRY1/2 binding . KL001 serves as a chemical tool for studying circadian regulation and has demonstrated inhibition of glucagon-induced gluconeogenesis in primary hepatocytes, suggesting relevance for metabolic disease research .

KL001 (309928-48-1) | Why Generic Substitution with Other CRY Modulators Is Not Advisable


KL001 cannot be simply substituted with other cryptochrome-targeting compounds or circadian modulators due to fundamental differences in target engagement profile, mechanism of action, and pharmacological properties. KL001 acts as a dual CRY1/CRY2 stabilizer by preventing FBXL3-mediated ubiquitination, whereas more potent derivatives such as KL044 exhibit distinct binding interactions and altered selectivity profiles that change experimental outcomes [1]. Isoform-selective analogs (e.g., KL101 and TH301) preferentially target either CRY1 or CRY2, producing differential effects on cellular migration and circadian behavior that KL001's pan-CRY activity does not replicate [2]. Additionally, alternative circadian modulators such as Longdaysin act through entirely different mechanisms (casein kinase inhibition) and therefore cannot substitute for CRY stabilization studies . These molecular-level distinctions make direct interchange between KL001 and its analogs or alternative circadian modulators scientifically invalid without experimental revalidation.

KL001 (309928-48-1) | Quantitative Evidence for Product Differentiation


KL001 (309928-48-1) | Differential Target Engagement Potency in U2OS Circadian Reporter Assays

KL001 demonstrates distinct potency for stabilizing CRY proteins as measured by reduction in circadian transcription amplitude. In U2OS cells harboring Bmal1-dLuc and Per2-dLuc reporters, KL001 exhibits an IC50 of 14 μM for Bmal1 promoter activity reduction and 0.82 μM for Per2 promoter activity reduction, representing an approximately 17-fold higher potency for Per2-driven transcription compared to Bmal1-driven transcription [1]. This differential potency profile distinguishes KL001 from more potent derivatives such as KL044, which exhibits roughly tenfold higher overall potency than KL001 in circadian reporter assays [2].

Circadian rhythm CRY stabilization luciferase reporter

KL001 (309928-48-1) | Target Selectivity Profile Versus Other Circadian Clock Proteins and Kinases

KL001 demonstrates high target selectivity for cryptochrome proteins over other circadian clock components. In selectivity profiling assays, KL001 displays little affinity toward other clock proteins (PER1, PER2, CLOCK, or BMAL1) and shows no inhibitory activity against casein kinase isoforms (CKIα, CKIδ, and CK2) even at concentrations as high as 100 μM . In contrast, alternative circadian modulators such as Longdaysin exert their circadian perturbation activity through casein kinase inhibition rather than direct CRY stabilization .

Selectivity profiling CRY-specific off-target minimization

KL001 (309928-48-1) | Structural Basis of Differential Binding Versus KL044

Structural and computational analyses reveal molecular-level differences in CRY binding that distinguish KL001 from its more potent derivative KL044. 3D-QSAR analysis identified that KL044 forms stronger hydrogen bonding interactions with Ser394 and His357 as well as enhanced CH-π interactions with Trp290 compared to KL001, contributing to KL044's improved binding affinity [1]. Crystal structures of mouse CRY1 in complex with KL001 have been deposited in the Protein Data Bank (PDB: 7DLI), confirming the direct binding interaction [2].

Structural biology CRY binding SAR analysis

KL001 (309928-48-1) | Isoform Selectivity Profile Versus Isoform-Selective Analogs

KL001 acts as a nonselective, dual CRY1/CRY2 stabilizer, whereas newer derivatives KL101 and TH301 exhibit isoform-selective targeting. KL001 fits to both CRY1 and CRY2 binding conformations, while KL101 and TH301 prefer intrinsic 'out' and 'in' conformations of the tryptophan residue in CRY1 and CRY2, respectively, and require the CRY C-terminal region for their effects [1]. Functional studies demonstrate that KL001, but not the CRY1-selective compound KL101, reduces HTR-8 cell migration in wound healing assays [2].

Isoform selectivity CRY1 vs CRY2 dual targeting

KL001 (309928-48-1) | Metabolic Stability and Physicochemical Properties

KL001 exhibits moderate metabolic stability with favorable pharmacokinetic properties, making it suitable for in vitro and ex vivo applications including primary hepatocyte studies . The compound's logP value of approximately 2.8 indicates a balance between solubility and membrane permeability , while its DMSO solubility (20-50 mg/mL) supports routine in vitro use . Note that this metabolic profile supports its established use as a research tool compound; however, more potent derivatives with optimized pharmacokinetics (e.g., SHP656, an orally available KL001 derivative) have been developed for in vivo efficacy studies [1].

Metabolic stability PK properties tool compound characterization

KL001 (309928-48-1) | Functional Effects on Gluconeogenesis Versus Alternative Circadian Modulators

KL001 inhibits glucagon-induced gluconeogenesis in primary murine hepatocytes with an IC50 of <8 μM, blocking both Pck1 and G6pc mRNA upregulation as well as glucose production . At concentrations of 2-8 μM over 18 hours, KL001 represses glucagon-dependent induction of Pck1 and G6pc genes in a dose-dependent manner without affecting basal expression [1]. In comparison, Longdaysin (a casein kinase inhibitor) modulates circadian rhythms through an entirely distinct mechanism and does not replicate this specific CRY-mediated gluconeogenesis inhibition [2].

Gluconeogenesis metabolic regulation primary hepatocytes

KL001 (309928-48-1) | Validated Research and Industrial Application Scenarios


Circadian Clock Mechanism Studies Requiring Dual CRY1/CRY2 Stabilization with High Target Selectivity

KL001 is optimally deployed in fundamental circadian biology research where simultaneous stabilization of both CRY1 and CRY2 isoforms is required to maximally perturb the negative feedback loop. Its high selectivity for CRY proteins over other clock components (PER1/2, CLOCK, BMAL1) and lack of kinase inhibition at concentrations up to 100 μM enables clean dissection of CRY-specific functions without confounding off-target effects. This makes KL001 the preferred reference compound for circadian period-lengthening studies in U2OS Bmal1-dLuc and Per2-dLuc reporter assays, where its IC50 values of 14 μM and 0.82 μM, respectively, provide a well-characterized activity baseline [1].

Metabolic Research: Glucagon-Induced Gluconeogenesis Inhibition Studies in Primary Hepatocytes

KL001 is specifically validated for inhibiting glucagon-induced gluconeogenesis in primary murine hepatocytes, with an established IC50 of <8 μM for blocking Pck1 and G6pc mRNA upregulation and glucose production . This application leverages KL001's unique mechanism of CRY stabilization, which cannot be replicated by alternative circadian modulators such as casein kinase inhibitors (e.g., Longdaysin) [1]. Researchers investigating the intersection of circadian regulation and hepatic glucose metabolism should select KL001 as the tool compound of choice for these ex vivo metabolic studies.

Structure-Activity Relationship (SAR) Studies and Crystallography of CRY-Ligand Interactions

KL001 serves as the foundational reference compound for CRY binder development, with an established crystal structure in complex with mouse CRY1 (PDB ID: 7DLI) and extensive SAR characterization [1]. Its well-defined binding mode—competing with FAD for CRY1/2 binding—provides a structural baseline for developing and validating novel CRY modulators. Computational chemists and structural biologists should use KL001 as the reference ligand for docking studies and for benchmarking the binding properties of novel CRY-targeting compounds.

Cellular Migration Studies Requiring Pan-CRY Engagement (Versus Isoform-Selective Targeting)

In cellular functional assays where dual CRY1/CRY2 engagement produces distinct outcomes from isoform-selective targeting, KL001 is the required tool compound. Studies in HTR-8 cells demonstrate that KL001 reduces cell migration in wound healing assays, whereas the CRY1-selective compound KL101 does not affect migration . This functional divergence underscores the importance of compound selection based on isoform selectivity requirements: KL001 for pan-CRY engagement, isoform-selective analogs for dissecting CRY1 versus CRY2 specific functions.

Quote Request

Request a Quote for KL001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.